1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine
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Overview
Description
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with varying degrees of hydrogenation. The presence of three methyl groups at positions 1 and 4 makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation of acetone with cyanoacetanilide can result in the formation of 4,4,6-trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile . This reaction typically requires a base catalyst and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as piperidines.
Substitution: The presence of methyl groups allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and substituted tetrahydropyridines with various functional groups.
Scientific Research Applications
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4,4-trimethyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydropyridines are known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can interact with neurotransmitter receptors, influencing neurological pathways and exerting neuroprotective effects .
Comparison with Similar Compounds
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the methyl groups, resulting in different chemical and biological properties.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct reactivity and applications.
2,3,4,5-Tetrahydropyridine: Differently substituted, leading to unique properties and uses.
Properties
CAS No. |
35079-50-6 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,4,4-trimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H15N/c1-8(2)4-6-9(3)7-5-8/h4,6H,5,7H2,1-3H3 |
InChI Key |
OBNANVWKTAVJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C=C1)C)C |
Origin of Product |
United States |
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